

# SCR130 Compound: A Technical Overview for Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **SCR130**

Cat. No.: **B10824893**

[Get Quote](#)

## An In-depth Guide to the Novel NHEJ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**SCR130** is a novel small-molecule inhibitor targeting the nonhomologous end-joining (NHEJ) DNA repair pathway.<sup>[1][2]</sup> A derivative of the compound SCR7, **SCR130** exhibits significantly enhanced potency and specificity for DNA Ligase IV, a critical enzyme in the NHEJ process.<sup>[2]</sup> By disrupting this key DNA repair mechanism in cancer cells, **SCR130** leads to the accumulation of DNA double-strand breaks (DSBs), ultimately triggering programmed cell death (apoptosis).<sup>[1][3]</sup> This targeted approach presents a promising avenue for cancer therapy, particularly in combination with DNA-damaging agents like radiation. This document provides a comprehensive technical overview of **SCR130**, including its mechanism of action, preclinical data, and relevant experimental methodologies.

## Introduction

The integrity of the genome is constantly challenged by endogenous and exogenous DNA-damaging agents. To counteract this, cells have evolved sophisticated DNA repair mechanisms. One of the primary pathways for repairing DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage, is the nonhomologous end-joining (NHEJ) pathway. In many cancers, there is an over-reliance on the NHEJ pathway for survival, making it an attractive target for therapeutic intervention.

**SCR130** has emerged as a potent and specific inhibitor of the NHEJ pathway. It is a derivative of SCR7, modified by the introduction of a spiro ring into the core structure, which is reported to increase its efficacy in inducing cytotoxicity in cancer cell lines by 20-fold.

## Mechanism of Action

**SCR130** exerts its cytotoxic effects by specifically inhibiting the enzymatic activity of DNA Ligase IV. This inhibition is highly specific, with minimal or no effect on DNA Ligase I and Ligase III. The proposed mechanism of action is as follows:

- Inhibition of NHEJ: **SCR130** blocks the final step of the NHEJ pathway, which is the ligation of the broken DNA ends by DNA Ligase IV.
- Accumulation of DSBs: The inhibition of DNA repair leads to an accumulation of unrepaired DSBs within the cancer cells.
- Induction of Apoptosis: The overwhelming DNA damage triggers both the intrinsic and extrinsic pathways of apoptosis, leading to programmed cell death.

The specificity of **SCR130** for Ligase IV has been confirmed in studies showing that Ligase IV-null cell lines exhibit significantly less cytotoxicity when treated with the compound compared to wild-type cells.

## Signaling Pathway of SCR130-Induced Apoptosis

The accumulation of DNA double-strand breaks (DSBs) induced by **SCR130** triggers a cascade of signaling events culminating in apoptosis. This involves the activation of both intrinsic and extrinsic apoptotic pathways. The diagram below illustrates the key steps in this process.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and characterization of novel SCR7-based small-molecule inhibitor of DNA end-joining, SCR130 and its relevance in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SCR130 Compound: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824893#what-is-scr130-compound]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)